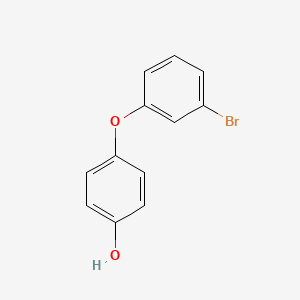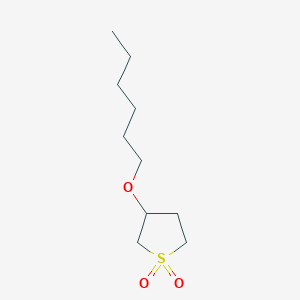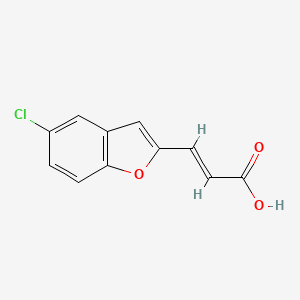
Phenol, 4-(3-bromophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(3-bromophenoxy)- is an organic compound with the molecular formula C12H9BrO2 It is a derivative of phenol, where a bromophenoxy group is attached to the fourth position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of Phenol: : The synthesis of Phenol, 4-(3-bromophenoxy)- can begin with the bromination of phenol to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Etherification: : The brominated phenol can then undergo an etherification reaction with 3-bromophenol. This reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(3-bromophenoxy)- can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of temperature and reaction time, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Phenol, 4-(3-bromophenoxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution: : The bromine atom in Phenol, 4-(3-bromophenoxy)- can be substituted with other groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Quinones, brominated quinones.
Reduction: De-brominated phenols, reduced ethers.
Substitution: Phenol derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Phenol, 4-(3-bromophenoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine
Phenol, 4-(3-bromophenoxy)- has potential applications in medicinal chemistry. It can be used to synthesize new drug candidates with improved efficacy and safety profiles. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its brominated structure can impart flame retardant properties to polymers and other materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(3-bromophenoxy)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(4-bromophenoxy)-: Similar structure but with the bromine atom at a different position.
Phenol, 3-(4-bromophenoxy)-: Another positional isomer with the bromine atom at the third position.
4-Bromo-2-ethylphenol: A brominated phenol with an ethyl group.
Uniqueness
Phenol, 4-(3-bromophenoxy)- is unique due to the specific positioning of the bromophenoxy group, which can influence its reactivity and interactions. This positional specificity can lead to different chemical and biological properties compared to its isomers and other brominated phenols.
Propiedades
Fórmula molecular |
C12H9BrO2 |
|---|---|
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
4-(3-bromophenoxy)phenol |
InChI |
InChI=1S/C12H9BrO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H |
Clave InChI |
XQVUQRPTZAUIOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)

![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)



![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)


![2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B12124994.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
